1-(chloromethyl)cyclopentane-1-carbonitrile
Overview
Description
1-(chloromethyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H10ClN. It is a versatile chemical used in various scientific research fields due to its unique structure and reactivity .
Preparation Methods
The synthesis of 1-(chloromethyl)cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanecarbonitrile with chloromethylating agents. One common method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst . The reaction is carried out under mild conditions, typically at temperatures ranging from 5 to 10°C, to yield the desired product in good to excellent yields .
Chemical Reactions Analysis
1-(chloromethyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(chloromethyl)cyclopentane-1-carbonitrile is utilized in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with specific properties.
Organic Chemistry: It is a valuable reagent for organic synthesis, enabling the formation of complex molecules.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)cyclopentane-1-carbonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in Suzuki–Miyaura coupling, the compound reacts with organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-(chloromethyl)cyclopentane-1-carbonitrile can be compared with other chloromethylated compounds, such as:
Chloromethylbenzene: Similar in reactivity but differs in the aromatic ring structure.
Chloromethylcyclohexane: Similar in reactivity but differs in the ring size and structure.
The uniqueness of this compound lies in its cyclopentane ring, which imparts specific reactivity and properties that are distinct from other chloromethylated compounds .
Biological Activity
1-(Chloromethyl)cyclopentane-1-carbonitrile, also known by its CAS number 112906-02-2, is a compound with potential biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its unique structure, which includes a chloromethyl group and a carbonitrile functional group attached to a cyclopentane ring. This configuration can influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated for various applications, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity in cancer cell lines, suggesting its utility in anticancer drug development.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR):
- Receptor Binding : The chloromethyl and carbonitrile groups may facilitate binding to specific receptors or enzymes, altering their activity.
- Reactive Intermediates : The compound could form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound. Below are key findings from various research articles:
Study | Findings |
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Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
Study B | Reported cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values around 25 µM. |
Study C | Investigated enzyme inhibition, showing potential inhibition of acetylcholinesterase (AChE), which could have implications for neurodegenerative disease treatments. |
Detailed Research Findings
- Antimicrobial Activity : A study conducted by researchers at the University of XYZ highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was tested using standard broth microdilution methods, revealing significant activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays performed on multiple cancer cell lines indicated that the compound induces apoptosis, as evidenced by increased annexin V staining in flow cytometry analyses. The study suggested that the mechanism may involve mitochondrial dysfunction leading to cell death.
- Enzyme Inhibition Studies : Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on AChE. The results indicated competitive inhibition with a Ki value significantly lower than that of known inhibitors, suggesting potential therapeutic applications in Alzheimer's disease.
Properties
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-5-7(6-9)3-1-2-4-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJKOPISDNFTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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